molecular formula C11H21ClO B8739940 1-Chloro-5,5-dimethyl-4-nonanone CAS No. 54131-66-7

1-Chloro-5,5-dimethyl-4-nonanone

Cat. No. B8739940
CAS RN: 54131-66-7
M. Wt: 204.73 g/mol
InChI Key: LWTRNIYDDKUCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-5,5-dimethyl-4-nonanone is a useful research compound. Its molecular formula is C11H21ClO and its molecular weight is 204.73 g/mol. The purity is usually 95%.
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properties

CAS RN

54131-66-7

Product Name

1-Chloro-5,5-dimethyl-4-nonanone

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

IUPAC Name

1-chloro-5,5-dimethylnonan-4-one

InChI

InChI=1S/C11H21ClO/c1-4-5-8-11(2,3)10(13)7-6-9-12/h4-9H2,1-3H3

InChI Key

LWTRNIYDDKUCNH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Four hundred ml. of a solution in ether of 1,1-dimethylpentylmagnesium chloride prepared from magnesium (24.3 g., 1.0 mole) and 1-chloro-1,1-dimethylpentane (134.5 g., 1.0 mole) according to the procedure of Whitmore and Badertscher [J. Am. Chem. Soc., 55, 1559 (1933)] is added dropwise with stirring to 4-chlorobutyryl chloride (197 g., 1.4 moles) in ether (400 ml.) during 6 hours. The reaction mixture is stirred for an additional 12 hours. It is then poured into a mixture of ice and dilute hydrochloric acid. The ether layer is separated, washed with water, and dried over sodium sulfate. The ether is evaporated and the residue distilled at aspirator vacuum through a Vigreaux column to yield the product as a colorless oil.
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197 g
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400 mL
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24.3 g
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134.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Four hundred ml. of a solution in ether of 1,1-dimethylpentylmagnesium chloride prepared from mangesium (24.3 g., 1.0 mole) and 1-chloro-1,1-dimethylpentane (134.5 g., 1.0 mole) according to the procedure of Whitmore and Badertscher [J. AM. CHEM. SOC., 55, 1559 (1933)] is added dropwise with stirring to 4-chlorobutyryl chloride (197.4 g., 1.4 moles) in ether (400 ml.) during 6 hours. The reaction mixture is stirred for an additional 12 hours. It is then poured into a mixture of ice and dilute hydrochloric acid. The ether layer is separated, washed with water, and dried over sodium sulfate. The ether is evaporated and the residue distilled at aspirator vacuum through a Vigreaux column to yield the product as a colorless oil.
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197.4 g
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reactant
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400 mL
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134.5 g
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